4-(N-Propionylsulfamoyl)phenylboronic acid
Overview
Description
“4-(N-Propionylsulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C9H12BNO5S . It has a molecular weight of 257.07 g/mol . The IUPAC name for this compound is 4-[(propionylamino)sulfonyl]phenylboronic acid .
Physical and Chemical Properties Analysis
The compound “this compound” has several computed properties . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a complexity of 356 .Scientific Research Applications
Catalyst in Dehydrative Amidation
4-(N-Propionylsulfamoyl)phenylboronic acid, as part of the boronic acid family, may find applications similar to those of other phenylboronic acids, such as 2,4-Bis(trifluoromethyl)phenylboronic acid, which is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity suggests potential in peptide synthesis and organic compound development (Wang, Lu, & Ishihara, 2018).
Supramolecular Assembly
Phenylboronic acids, including derivatives like this compound, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding between the boronic acid and N-atoms of heterocyclic compounds, demonstrating potential in the development of new materials and sensors (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis Intermediate
Arylboronic acids like this compound are important intermediates in organic synthesis. Their low toxicity, good thermal stability, and compatibility with various functional groups make them valuable for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds (Zhang Da, 2015).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids condense with diols to form cyclic esters, facilitating the synthesis of specifically substituted or oxidized sugar derivatives. This application underscores the potential of this compound in the synthesis and modification of carbohydrates for various scientific and industrial purposes (Ferrier, 1972).
Optical Modulation
Phenylboronic acids, including derivatives like this compound, have applications in the optical modulation of materials such as single-walled carbon nanotubes (SWNTs). They function as binding ligands for saccharide recognition and can modify the optical properties of SWNTs, indicating potential in the development of optical sensors and devices (Mu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[4-(propanoylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYACLFMKWFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656920 | |
Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-17-4 | |
Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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